molecular formula C8H7BrN2O B567382 7-bromo-3,4-dihydroquinazolin-2(1H)-one CAS No. 1207175-68-5

7-bromo-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B567382
M. Wt: 227.061
InChI Key: BPYIKIULEAEKEE-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the CAS Number: 1207175-68-5 . It has a molecular weight of 227.06 and a molecular formula of C8H7BrN2O .


Physical And Chemical Properties Analysis

7-Bromo-3,4-dihydroquinazolin-2(1H)-one has a molecular weight of 227.06 . It is recommended to be stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

  • Anticancer Activity : Novel 2,3-dihydroquinazolin-4(1H)-ones, including derivatives similar to 7-bromo-3,4-dihydroquinazolin-2(1H)-one, have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to good anticancer activities, as evaluated at the National Cancer Institute, NIH, Bethesda, USA (Kamble et al., 2017).

  • Neurological Applications : A series of new 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, structurally related to adoprazine (a potential antipsychotic drug), have been synthesized and shown to have dual D2 and 5-HT1A receptor binding affinities. These findings indicate potential applications in the treatment of neurological disorders (Ullah, 2014).

  • Molecular Synthesis and Structure Analysis : Research has been conducted on the bromination of alkaloids to form compounds like 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline, with studies on their crystal structures. This work contributes to a deeper understanding of the molecular synthesis and structure of these compounds (Mukarramov et al., 2009).

  • Anthelmintic Activity : Brominated derivatives of 2, 3-dihydroquinazolin-4(1H)-one have been synthesized and screened for their anthelmintic activity. Additionally, the interaction of these compounds with bovine serum albumin (BSA) has been studied, providing insights into their potential biological applications (Hemalatha & Madhumitha, 2016).

  • Synthesis of Hydroquinazoline Derivatives : Research on the efficient and reusable catalysis system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones has been carried out, highlighting the versatility of these compounds in chemical synthesis (Kefayati et al., 2012).

properties

IUPAC Name

7-bromo-3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYIKIULEAEKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278084
Record name 7-Bromo-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3,4-dihydroquinazolin-2(1H)-one

CAS RN

1207175-68-5
Record name 7-Bromo-3,4-dihydro-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of compound 12 (0.90 g, 4.5 mmol) in THF (10 mL) at room temperature was added CDI (0.80 g, 4.95 mmol), and the reaction was stirred at 80° C. for 6 hr. The mixture was cooled to room temperature, and the solid formed was filtered, washed with diethyl ether to afford 0.73 g (72%) of compound 13 as off-white solid. IR (KBr) νmax. cm−1: 3308, 3158 (NH), 3022 (Ar—H), 1682 (C═O), 1514, 1411 (C═C). 1H NMR (500 MHz, DMSO-d6) δ=5.25 (s, 2H, CH2); 6.82 (d, 1H, J=8.2 Hz, H-5); 7.42 (m, 2H, H-4, H-6); 10.29 (br. s, 1H, NH); 13C NMR (125.7 MHz, DMSO-d6) δ=66.85 (CH2), 113.70 (C-10), 115.70 (C-8), 121.03 (C-7), 127.52 (C-6), 131.41 (C-5), 135.88 (C-9), 151.42 (C═O). Calculated (%) for C8H7BrN2O (225.97); C, 42.32; H, 3.11; N, 12.34. found (%); C, 42.27; H, 3.16; N, 12.28.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Citations

For This Compound
1
Citations
N Ullah - Medicinal Chemistry, 2014 - ingentaconnect.com
A series of new 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones has been synthesized. The described compounds are structurally related to adoprazine, a potential …
Number of citations: 12 www.ingentaconnect.com

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